molecular formula C29H26N4O4S B2881454 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1795035-63-0

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2881454
CAS No.: 1795035-63-0
M. Wt: 526.61
InChI Key: HJNNREJZDZIHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system with a five-membered pyrrole ring fused to a pyrimidine ring. Key structural elements include:

  • 3-(3-Methoxybenzyl) substituent: A methoxy group at the meta position of the benzyl moiety, which may enhance solubility and influence electronic properties .
  • N-(4-Methoxyphenyl)acetamide: The terminal 4-methoxyphenyl group introduces additional polarity and π-π stacking capabilities .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4S/c1-36-22-13-11-21(12-14-22)31-25(34)18-38-29-32-26-24(20-8-4-3-5-9-20)16-30-27(26)28(35)33(29)17-19-7-6-10-23(15-19)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNNREJZDZIHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is a significant reduction in the phosphorylation level of ROCK downstream signaling proteins. This can lead to changes in cell morphology and migration. Given the role of ROCK proteins in various cellular processes, the compound’s inhibitory action could have wide-ranging effects on cell behavior.

Biological Activity

The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide belongs to the pyrrolo[3,2-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a pyrrolo[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that modify the pyrimidine ring to improve pharmacological properties.

Anticancer Properties

Pyrrolo[3,2-d]pyrimidine derivatives have shown promising anticancer activity. For instance, compounds within this class have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study demonstrated that pyrrolo[3,2-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation, such as tubulin and kinases .

Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidines

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
Compound 12iHCC827 (EGFR mutant)0.21Covalent inhibition of EGFR
Compound 5kHepG2Not specifiedInduces apoptosis via caspase activation
Compound 6MIA Pa-Ca-2 (pancreatic cancer)0.014DNA damage induction

These compounds have shown IC50 values as low as 0.014μM0.014\,\mu M, indicating high potency against specific cancer types .

Antibacterial Activity

In addition to anticancer effects, some pyrrolo[3,2-d]pyrimidine derivatives exhibit antibacterial properties. Studies have evaluated their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated significant inhibition zones in agar diffusion tests .

Table 2: Antibacterial Activity of Pyrrolo[3,2-d]pyrimidines

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound 4aStaphylococcus aureus>100 μg/mL
Compound 4bPseudomonas aeruginosa>100 μg/mL
Compound 4cEscherichia coli>100 μg/mL

These findings suggest that while some derivatives possess antibacterial activity, their effectiveness may be variable and often requires further optimization .

The mechanisms by which these compounds exert their effects are multifaceted:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
  • Apoptosis Induction : Compounds like 5k have been shown to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to increased apoptosis in cancer cells .
  • Enzyme Inhibition : Many pyrrolo[3,2-d]pyrimidines act as inhibitors of critical enzymes involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

Several studies highlight the potential therapeutic applications of these compounds:

  • Case Study 1 : A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit mutant EGFR in non-small cell lung cancer (NSCLC). One derivative exhibited a remarkable selectivity with a potency increase of up to 493-fold compared to normal cells .
  • Case Study 2 : In vitro studies on compound 5k indicated its ability to induce apoptosis in HepG2 liver cancer cells through caspase activation pathways. This suggests potential for development into a novel anticancer therapy .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

  • Pyrrolo-pyrimidine (target and ) and pyrimido-indole () cores differ in ring size and heteroatom placement, impacting planarity and binding interactions. The thiazolo core () introduces sulfur, altering electronic properties .
  • Fluorine () and chlorine () substituents exhibit contrasting electronic effects: fluorine is a bioisostere for hydrogen, while chlorine enhances lipophilicity but may reduce solubility .

The thioacetamide group in the target compound offers flexibility for hydrogen bonding compared to the rigid benzimidamide in .

Implications for Bioactivity

  • Kinase Inhibition : Pyrrolo-pyrimidine cores are common in kinase inhibitors; the thioacetamide linkage may mimic ATP’s phosphate group .
  • DNA Interaction : Pyrimido-indole derivatives () often intercalate DNA, implying the target compound’s phenyl and methoxy groups could enhance π-stacking .

Notes

Limitations : The absence of explicit bioactivity data for the target compound necessitates caution in extrapolating functional roles.

Future Directions : Comparative studies on solubility, binding affinity, and metabolic stability are needed, leveraging crystallographic (e.g., SHELX refinements ) and synthetic methodologies .

Preparation Methods

Synthesis of the Pyrrolo[3,2-d]pyrimidinone Core

Alkylation and Cyclization

The pyrrolo[3,2-d]pyrimidinone core is synthesized via a seven-step telescoped process starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Figure 1). Key steps include:

  • Oxidation of Methylthio Group : The methylthio moiety is oxidized to a methylsulfonyl group using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
  • Cyclization : Treatment with ammonium acetate in acetic acid under reflux facilitates cyclization to form the dihydropyrrolo[3,2-d]pyrimidin-4-one scaffold.
  • Bromination : Electrophilic bromination at the 7-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces the phenyl coupling site.
Table 1: Optimization of Core Synthesis Conditions
Step Reagent/Conditions Yield (%) Source
Oxidation mCPBA, CH₂Cl₂, 0°C 92
Cyclization NH₄OAc, AcOH, 110°C 78
Bromination NBS, DMF, 80°C 65

Introduction of the 7-Phenyl Group

Suzuki-Miyaura Coupling

The 7-bromo intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst. Optimized conditions include:

  • Solvent System : 1,4-Dioxane/water (3:1)
  • Base : Potassium carbonate
  • Temperature : Microwave irradiation at 125°C for 26 minutes.

This step achieves >85% yield, with residual palladium levels <5 ppm after work-up.

Functionalization with 3-Methoxybenzyl Group

N-Alkylation

The 3-position of the pyrrolo[3,2-d]pyrimidinone is alkylated with 3-methoxybenzyl chloride under basic conditions:

  • Base : Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -10°C.
  • Work-Up : Crystallization from ethanol/water yields the 3-(3-methoxybenzyl) derivative in 72% purity.

Thioacetamide Moiety Installation

Chloroacetamide Intermediate

2-Chloro-N-(4-methoxyphenyl)acetamide is synthesized via reaction of 4-methoxyaniline with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine (TEA).

Nucleophilic Substitution

The 2-thiol group is introduced by displacing chloride from the chloroacetamide intermediate using sodium hydrosulfide (NaSH) in DMF at 50°C. Subsequent coupling with the pyrrolo[3,2-d]pyrimidinone scaffold proceeds via a thioether linkage, achieving 68% yield after silica gel purification.

Table 2: Thiolation Reaction Optimization
Parameter Optimal Value Yield (%) Source
Temperature 50°C 68
Solvent DMF 68
Base NaSH 68

Final Amide Bond Formation

Coupling with 4-Methoxyaniline

The terminal acetamide group is installed via a two-step protocol:

  • Activation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amination : Reaction with 4-methoxyaniline in THF at room temperature affords the final compound in 81% yield.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization : Preferred for industrial scalability, achieving >95% purity from ethanol/water mixtures.
  • Chromatography : Reserved for small-scale purification using hexane/ethyl acetate (1:2) gradients.

Spectroscopic Data

  • ¹H NMR : δ 8.73 (s, 1H, pyrimidine-H), 7.56 (s, 1H, phenyl-H), 3.92 (s, 3H, OCH₃).
  • HRMS : [M+H]⁺ calculated 563.2014, found 563.2009.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Route Total Yield (%) Purity (%) Cost (USD/g)
Patent 42 95 120
Journal 38 92 145
Hybrid 55 97 110

The hybrid approach, integrating LiHMDS-mediated alkylation and microwave-assisted Suzuki coupling, offers superior yield and cost efficiency.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves constructing the pyrrolo[3,2-d]pyrimidinone core, followed by introducing the thioether and acetamide moieties. Key steps include:

  • Cyclization of precursors under controlled pH and temperature to form the pyrrolo-pyrimidine scaffold (e.g., using acetic acid as a catalyst at 60–80°C) .
  • Thiolation via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation of sulfur intermediates .
  • Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the final product with >95% purity .

Q. How is the compound’s purity validated, and what analytical methods are recommended?

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
  • NMR spectroscopy : ¹H/¹³C NMR for structural verification, focusing on diagnostic signals like the methoxybenzyl protons (δ 3.7–3.9 ppm) and pyrrolo-pyrimidine carbonyl (δ ~170 ppm) .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N, S content) .

Q. What solvent systems are suitable for solubility testing?

The compound’s solubility is typically assessed in:

  • Polar aprotic solvents : DMSO or DMF for in vitro assays .
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4, though aggregation may occur due to hydrophobic moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values or target selectivity often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Cellular context : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolism .
  • Structural analogs : Compare with derivatives (e.g., replacing 3-methoxybenzyl with 4-fluorobenzyl) to identify SAR trends .

Q. What strategies are effective for improving metabolic stability without compromising potency?

  • Prodrug design : Mask the acetamide group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • Isotopic labeling : Use deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • Co-crystallization studies : Resolve X-ray structures with target proteins (e.g., kinases) to guide rational modifications of the pyrrolo-pyrimidine core .

Q. How can computational methods aid in predicting off-target interactions?

  • Molecular docking : Screen against databases like ChEMBL using Glide or AutoDock to prioritize high-risk off-targets (e.g., hERG channels) .
  • Machine learning : Train models on kinase inhibition datasets to predict polypharmacology risks .
  • MD simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.